molecular formula C62H38 B14204387 1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene CAS No. 918654-73-6

1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene

Cat. No.: B14204387
CAS No.: 918654-73-6
M. Wt: 783.0 g/mol
InChI Key: HYEJZZQWZITJHQ-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene is a complex organic compound that features a pyrene core with multiple phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene typically involves multiple steps, starting with the preparation of the pyrene core and subsequent attachment of phenyl groups. The reaction conditions often require the use of catalysts, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to achieve large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution may result in halogenated derivatives.

Scientific Research Applications

1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence its behavior in various environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene is unique due to its specific arrangement of phenyl groups around the pyrene core, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and materials science.

Properties

CAS No.

918654-73-6

Molecular Formula

C62H38

Molecular Weight

783.0 g/mol

IUPAC Name

1-(4-phenylphenyl)-6-[3-[4-(3-pyren-1-ylphenyl)phenyl]phenyl]pyrene

InChI

InChI=1S/C62H38/c1-2-7-39(8-3-1)40-19-21-43(22-20-40)53-31-25-47-30-36-58-55(33-27-48-29-35-56(53)61(47)62(48)58)52-14-6-12-50(38-52)42-17-15-41(16-18-42)49-11-5-13-51(37-49)54-32-26-46-24-23-44-9-4-10-45-28-34-57(54)60(46)59(44)45/h1-38H

InChI Key

HYEJZZQWZITJHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC5=C6C4=C(C=C3)C=CC6=C(C=C5)C7=CC=CC(=C7)C8=CC=C(C=C8)C9=CC(=CC=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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